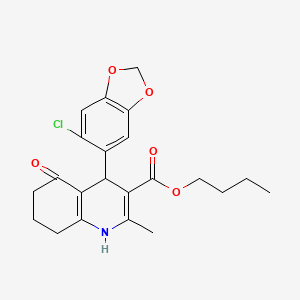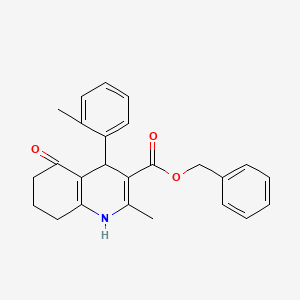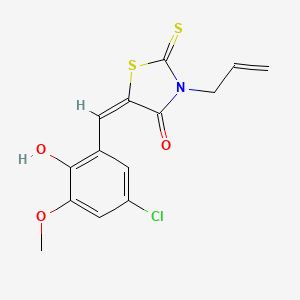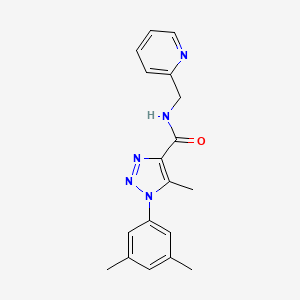
3-allyl-5-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-allyl-5-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has been widely studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
Mechanism of Action
The mechanism of action of 3-allyl-5-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but several studies have suggested that it may act by inhibiting key enzymes involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been shown to exhibit a range of other biochemical and physiological effects. For example, this compound has been shown to have antioxidant activity, which may contribute to its potential therapeutic effects in diseases such as Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory activity, which may be useful in the treatment of a range of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 3-allyl-5-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a range of cancer cell lines, and may therefore be useful in the development of new anti-cancer agents. However, there are also some limitations associated with the use of this compound in lab experiments. For example, this compound may have limited solubility in aqueous solutions, which may make it difficult to work with in some experimental settings.
Future Directions
There are several potential future directions for research on 3-allyl-5-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is in the development of new anti-cancer agents based on this compound. Additionally, further investigation into the mechanism of action of this compound may help to elucidate its potential therapeutic applications in other diseases. Finally, there may be opportunities to modify this compound to improve its solubility and other properties, which could make it more useful in experimental settings.
Synthesis Methods
The synthesis of 3-allyl-5-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of 5-chloro-2-hydroxy-3-nitrobenzaldehyde with thiosemicarbazide in the presence of a suitable catalyst. The resulting thiazolidinone derivative is then further modified to introduce the allyl group at the 3-position. This synthesis method has been well-established in the literature, and several variations have been reported.
Scientific Research Applications
3-allyl-5-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been investigated for a range of scientific research applications. One of the primary areas of interest has been in the development of new anti-cancer agents. This compound has been shown to exhibit potent anti-proliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been investigated for its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and diabetes.
properties
IUPAC Name |
(5E)-5-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O4S2/c1-2-3-15-12(18)10(22-13(15)21)5-7-4-8(14)6-9(11(7)17)16(19)20/h2,4-6,17H,1,3H2/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTURBIOEMKCSV-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[2-(2-methoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5022351.png)
![N-(2-chlorophenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)amino]benzamide](/img/structure/B5022354.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5022355.png)
![1-[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B5022369.png)
![N-methyl-1-(1-methyl-1H-imidazol-2-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5022376.png)
![5-(3,4-dimethoxyphenyl)-3-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5022378.png)

![methyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5022395.png)


![5-(4-chlorophenyl)-6-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5022410.png)
![2-[(1-propyl-1H-benzimidazol-2-yl)thio]ethanol](/img/structure/B5022419.png)
